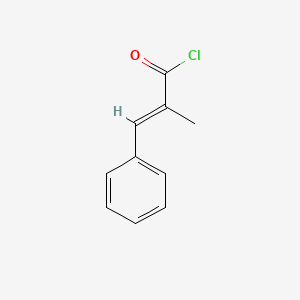

2-Methyl-3-phenylprop-2-enoyl chloride

描述

Contextualization within Alpha,Beta-Unsaturated Acyl Chlorides

Alpha,beta-unsaturated acyl chlorides are a subclass of acyl chlorides featuring a carbon-carbon double bond between the alpha and beta positions relative to the carbonyl group. This arrangement results in a conjugated system that significantly influences the molecule's reactivity. The general structure of these compounds imparts three potential electrophilic sites: the carbonyl carbon, the beta-carbon of the unsaturated system, and the alpha-carbon to a lesser extent. This electronic feature allows for a variety of nucleophilic attacks, including direct acylation at the carbonyl carbon and conjugate addition at the beta-carbon.

2-Methyl-3-phenylprop-2-enoyl chloride, also known as α-methylcinnamoyl chloride, is a distinct member of this class. The presence of a methyl group at the alpha position and a phenyl group at the beta position introduces specific steric and electronic effects that modulate its reactivity compared to simpler analogs like acryloyl chloride or cinnamoyl chloride. The phenyl group extends the conjugation, further influencing the electron distribution across the molecule.

The general synthesis of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent. wikipedia.orgchemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). wikipedia.orgchemguide.co.uk For instance, the closely related cinnamoyl chloride is prepared by treating cinnamic acid with thionyl chloride. wikipedia.org It is therefore highly probable that this compound is synthesized from its parent carboxylic acid, 2-methyl-3-phenyl-2-propenoic acid, using one of these established methods.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| CAS Number (E-isomer) | 35086-87-4 |

| CAS Number (Z-isomer) | 5355069 |

Significance as a Versatile Synthetic Intermediate

The reactivity profile of this compound makes it a valuable tool for synthetic chemists. The acyl chloride functionality serves as a potent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Furthermore, the conjugated double bond allows for its participation in a variety of addition reactions. As a Michael acceptor, it can react with soft nucleophiles at the beta-position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for the construction of more complex carbon skeletons.

The dual reactivity of this compound also makes it a key precursor for the synthesis of heterocyclic compounds. Reactions with binucleophiles, which possess two nucleophilic centers, can lead to the formation of various ring systems. For example, related alpha,beta-unsaturated acyl chlorides have been shown to react with compounds like 2-aminophenol (B121084) or 2-aminothiophenol (B119425) to generate benzoxazine (B1645224) and benzothiazine derivatives, respectively. The specific substitution pattern of this compound can be exploited to introduce specific functionalities into the resulting heterocyclic frameworks.

While detailed research specifically documenting the extensive applications of this compound is not as widespread as for some of its analogs, its structural motifs are present in various biologically active molecules. The phenylpropanoid backbone is a common feature in natural products and synthetic compounds with a wide range of pharmacological properties. Therefore, this compound represents a promising and versatile building block for the discovery and development of new chemical entities.

属性

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRBFXXIZZLNG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Methyl 3 Phenylprop 2 Enoyl Chloride

Established Conventional Synthetic Routes

The conventional synthesis of 2-Methyl-3-phenylprop-2-enoyl chloride primarily relies on the direct conversion of the corresponding carboxylic acid using strong chlorinating agents. These methods are widely adopted due to their reliability and high efficiency.

The most common route to acyl chlorides is the treatment of a carboxylic acid with a chlorinating agent. libretexts.org For the synthesis of this compound from 2-methyl-3-phenylprop-2-enoic acid, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice. commonorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent effectively converts carboxylic acids into acyl chlorides. libretexts.org The reaction proceeds by transforming the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The reaction is often performed neat or in an inert solvent, and may require heating to go to completion. commonorganicchemistry.com A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is also widely used. researchgate.net The reaction is typically carried out in a solvent like dichloromethane at room temperature and is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The mechanism involves the formation of a Vilsmeier reagent in situ, which is the active chlorinating species. The byproducts of this reaction are also volatile (carbon dioxide, carbon monoxide, and HCl), facilitating an easy work-up. csbsju.edu

Table 1: Comparison of Conventional Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Typical Conditions | Neat or in solvent, often refluxed commonorganicchemistry.com | Inert solvent (e.g., DCM), room temp commonorganicchemistry.com |

| Catalyst | Generally not required, but sometimes DMF is used. | Catalytic DMF is standard |

| Byproducts | SO₂ (gas), HCl (gas) chemguide.co.uk | CO₂ (gas), CO (gas), HCl (gas) csbsju.edu |

| Reactivity | Highly reactive, may require heat chemguide.co.uk | Milder, often works at room temperature |

| Selectivity | Less selective | More selective, good for sensitive substrates researchgate.net |

While direct chlorination of the carboxylic acid is most common, acyl chlorides can also be prepared from other acid derivatives, such as esters. This route is particularly useful when the carboxylic acid is sensitive or when starting from an ester is more convenient.

A notable method involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which provides acyl chlorides in good yields. organic-chemistry.org This selectivity is significant, as other common esters like methyl, ethyl, and benzyl esters are generally unreactive under these conditions. organic-chemistry.org More recently, a catalytic method has been developed for the direct and mild conversion of various esters to acyl chlorides using stannous chloride (SnCl₂) as a catalyst with dichlorodiphenylmethane as the chlorine source. symbchem.com This approach allows for the in situ formation of the acyl chloride, which can then be directly used in subsequent reactions without isolation. symbchem.com The synthesis from amides is a less common pathway for preparing acyl chlorides.

Novel and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly protocols. These approaches focus on reducing waste, avoiding hazardous reagents, and improving atom economy.

While the use of DMF with oxalyl chloride is a form of catalysis, other more advanced catalytic systems have been developed to improve the efficiency of acyl chloride formation. The preparation of acyl chlorides from carboxylic acids using thionyl chloride or phosgene can be effectively catalyzed by N,N-disubstituted formamides or their hydrochlorides. google.com

Alternative catalytic methods include:

3,3-Dichlorocyclopropenes: These reagents, in the presence of a tertiary amine base, can rapidly convert carboxylic acids to their corresponding acid chlorides under mild conditions via a process known as aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org

Recyclable Polymeric Catalysts: Heterogeneous catalysts, such as functionalized polystyrene polymers, have been designed for the chlorination of organic acids with reagents like thionyl chloride. google.com The key advantage of these catalysts is their recyclability; they can be easily separated from the reaction mixture by filtration and reused, which minimizes waste. google.com

Several strategies have emerged to make the synthesis of acyl chlorides more eco-friendly.

Solvent-Free Synthesis: A method using bis(trichloromethyl)carbonate, also known as triphosgene, as the chlorinating agent can be performed under solvent-free conditions. google.com This process is simple, has a short reaction cycle, and reduces environmental pollution by eliminating the need for organic solvents. google.com

Alternative Reagents: Reagents such as cyanuric chloride have been proposed as alternatives to thionyl chloride to avoid the generation of corrosive HCl gas. researchgate.net Similarly, using phosphorus trichloride (B1173362) (PCl₃) offers high atom efficiency, as nearly all chlorine atoms are utilized in the chlorination, and the major byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration. researchgate.net

Optimization of Reaction Conditions and Yields (e.g., Temperature, Catalysis, Purification)

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key factors include the choice of reagent and catalyst, reaction temperature, stoichiometry, and purification methods.

Temperature: Reaction temperature is a critical parameter. While oxalyl chloride reactions often proceed at room temperature, thionyl chloride may require heating to achieve a reasonable reaction rate. commonorganicchemistry.com However, excessive heat can lead to side reactions or decomposition of the α,β-unsaturated product. Precise temperature control is therefore essential for high yields. google.com

Stoichiometry and Catalysis: The molar ratio of the chlorinating agent to the carboxylic acid must be optimized. A slight excess of the chlorinating agent is typically used to ensure complete conversion. For catalyzed reactions, such as with oxalyl chloride/DMF, the amount of catalyst is critical; typically, only a catalytic amount is needed. commonorganicchemistry.com Optimizing the molar ratios of all reactants, including any base used, is key to achieving high efficiency. shirazu.ac.ir

Purification: Since the byproducts of thionyl chloride and oxalyl chloride reactions are gaseous, initial purification is simplified. chemguide.co.uk However, the crude product may still contain unreacted starting material or excess chlorinating agent. High-purity this compound is typically obtained through vacuum distillation. chemguide.co.uk In some procedures, the crude product is stripped with an inert gas like nitrogen to remove volatile impurities before distillation. google.com

Table 2: Key Parameters for Optimization of Acyl Chloride Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions. | Monitor reaction progress at different temperatures to find the lowest effective temperature that ensures complete conversion in a reasonable time. google.com |

| Reagent Molar Ratio | Insufficient reagent leads to incomplete reaction; large excess can complicate purification. | Use a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent to drive the reaction to completion. researchgate.net |

| Catalyst Loading | Affects reaction rate; too much can lead to byproducts. | Use the minimum amount of catalyst (e.g., one drop of DMF) required to achieve a fast reaction at the desired temperature. |

| Reaction Time | Must be sufficient for complete conversion. | Monitor the reaction by techniques like TLC or IR spectroscopy to determine the point of completion and avoid unnecessarily long reaction times. |

| Purification Method | Critical for obtaining a high-purity product. | Utilize vacuum distillation to separate the acyl chloride from less volatile impurities. Stripping with N₂ can remove residual HCl or SOCl₂. google.com |

Reactivity and Mechanistic Investigations of 2 Methyl 3 Phenylprop 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of 2-Methyl-3-phenylprop-2-enoyl chloride is the highly electrophilic carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the chloride ion, a good leaving group, and the formation of a new acyl compound.

Aminolysis and Amide Formation

The reaction of an acyl chloride with an amine, known as aminolysis, yields an amide. This reaction is typically rapid and requires at least two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct. youtube.comyoutube.com Alternatively, one equivalent of the primary amine can be used along with a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl. youtube.com

While specific studies detailing the synthesis of N-phenylcinnamamide derivatives directly from this compound are not prevalent in the surveyed literature, the general reaction is expected to proceed efficiently to form the corresponding N-phenyl-2-methyl-3-phenylpropenamide.

N-cyanoguanidyl Derivatives: Research on the closely related analogue, 3-phenylprop-2-enoyl chloride, has shown its successful reaction with cyanoguanidine. scispace.com In a typical procedure, a mixture of cyanoguanidine and the acid chloride in acetone (B3395972) with a few drops of pyridine is refluxed, leading to the formation of N-(N-cyanocarbamimidoyl)-3-phenylprop-2-enamide. scispace.com It is expected that this compound would react in a similar fashion to yield N-(N-cyanocarbamimidoyl)-2-methyl-3-phenylprop-2-enamide.

Table 1: Representative Aminolysis Reaction and Product

| Reactant A | Reactant B | Expected Product |

|---|---|---|

| This compound | Aniline | N-phenyl-2-methyl-3-phenylpropenamide |

Alcoholysis and Esterification

The reaction of this compound with an alcohol (alcoholysis) is a standard method for forming cinnamoyl ester derivatives. The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. This is followed by the elimination of HCl to produce the ester. The reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct. While extensive kinetic studies have been performed on the solvolysis of simpler acyl chlorides like acetyl chloride nih.gov, specific examples detailing the esterification of this compound are not widely documented. However, the reaction is expected to proceed readily under standard conditions to yield the corresponding 2-methyl-3-phenylpropenoate ester.

Thiolysis and Thioester Synthesis

Reactivity with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents is a powerful carbon-carbon bond-forming method. The specific product depends heavily on the type of organometallic reagent used.

Grignard Reagents: Grignard reagents (R-MgX) are highly reactive nucleophiles. Their reaction with acyl chlorides like this compound is difficult to stop at the ketone stage. chemistrysteps.com The initial nucleophilic acyl substitution forms a ketone. However, this ketone is also reactive towards the Grignard reagent and typically undergoes a second nucleophilic addition to yield a tertiary alcohol after acidic workup. chemistrysteps.commasterorganicchemistry.com Therefore, the reaction of this compound with two or more equivalents of a Grignard reagent is expected to produce a tertiary alcohol.

Organocuprate Reagents: In contrast to Grignards, organocuprates (R₂CuLi), also known as Gilman reagents, are softer, less reactive nucleophiles. chemistrysteps.comorganicchemistrytutor.com They react efficiently with acyl chlorides to produce ketones but are generally unreactive towards the resulting ketone product, especially at low temperatures. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com This selectivity makes organocuprates the preferred reagent for converting acyl chlorides to ketones. chemistrysteps.comorganicchemistrytutor.comyoutube.com The reaction of this compound with a lithium dialkylcuprate is therefore expected to selectively yield the corresponding α,β-unsaturated ketone.

Table 2: Expected Products from Reactions with Organometallic Reagents

| Reagent | Expected Final Product (after workup) | Reaction Type |

|---|---|---|

| Methylmagnesium bromide (excess) | 2,3-Dimethyl-1-phenyl-1-penten-3-ol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

Electrophilic Behavior and Cycloaddition Reactions

Beyond the reactivity at the carbonyl group, the conjugated π-system in this compound imparts electrophilic character at the β-carbon, making it susceptible to conjugate addition reactions.

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For a highly reactive substrate like an acyl chloride, direct Michael addition is generally not observed. Nucleophiles will preferentially attack the more electrophilic carbonyl carbon, leading to acyl substitution. masterorganicchemistry.com

However, the derivatives of this compound, such as the corresponding esters or amides formed via the reactions described in section 3.1, are classic Michael acceptors. wikipedia.orgmasterorganicchemistry.com Soft nucleophiles like enolates (e.g., from malonic esters), amines, thiols, and organocuprates can add to the β-position of these cinnamoyl derivatives. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Interestingly, organocuprates are known to undergo 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.comchemistrysteps.com This presents a potential competition for an organocuprate reacting with this compound: nucleophilic acyl substitution at the carbonyl versus a Michael-type addition to the double bond. In this case, the extremely high reactivity of the acid chloride function makes substitution the overwhelmingly favored pathway. The Michael addition would be a more relevant pathway for the less reactive ketone product of the initial substitution.

Diels-Alder Type Transformations

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to synthesize six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene substituted with an electron-withdrawing group. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com

The structure of this compound, featuring a carbon-carbon double bond conjugated to a strongly electron-withdrawing acyl chloride group, makes it an excellent candidate to act as a dienophile. khanacademy.org The electron-withdrawing nature of the C(=O)Cl moiety significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. youtube.com While specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented in readily available literature, its reactivity can be predicted based on established principles.

The reaction would proceed by combining this compound with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield a cyclohexene (B86901) derivative. The presence of the α-methyl and β-phenyl groups would influence the stereochemical and regiochemical outcome of the cycloaddition.

Table 1: Hypothetical Diels-Alder Reaction of this compound

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | This compound | 4-Methyl-5-phenylcyclohex-3-enecarbonyl chloride |

[2+2] Cycloaddition Pathways

[2+2] cycloadditions are pericyclic reactions that form four-membered rings from two components, each contributing two atoms to the new ring. fiveable.me These reactions can be promoted thermally or photochemically. fiveable.melibretexts.org

Thermal [2+2] Cycloadditions: Thermally allowed concerted [2+2] cycloadditions are common for ketenes and allenes. libretexts.org For simple alkenes, the reaction is often stepwise and may require Lewis acid catalysis. nih.gov The electron-deficient double bond in this compound could potentially react with an electron-rich alkene in a stepwise manner to form a cyclobutane (B1203170) derivative.

Photochemical [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are effective for creating four-membered rings and often occur between two alkene molecules or between an alkene and a carbonyl group (the Paterno-Büchi reaction). fiveable.melibretexts.org Upon photo-excitation, this compound could react with another alkene to yield a substituted cyclobutane. These reactions are valuable for synthesizing strained ring systems. libretexts.org

Rearrangement and Transformation Pathways

Beyond cycloadditions, this compound is susceptible to various other transformations, including rearrangements and Michael additions. Structurally similar compounds, such as 2-cyano-3-phenyl-2-propenoyl chloride, are known to be potent Michael acceptors, reacting with a wide range of nucleophiles. researchgate.net This suggests that this compound would readily undergo 1,4-conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system.

Furthermore, under the influence of strong Lewis acids like anhydrous aluminum trichloride (B1173362) (AlCl₃), which are often used in Friedel-Crafts reactions, rearrangement pathways can become significant. Research on related syntheses has shown that strong Lewis acids can catalyze rearrangements in similar structures, leading to complex mixtures of byproducts. google.com For instance, intramolecular acylation (a Friedel-Crafts reaction) could occur where the acyl chloride moiety attacks the ortho or para positions of the phenyl ring, leading to the formation of a fused ring system, though this is sterically hindered.

Common transformations also include:

Hydrolysis: Reaction with water to form 2-methyl-3-phenylprop-2-enoic acid.

Amidation/Esterification: Reaction with amines or alcohols to yield the corresponding amides or esters.

Heterocycle Synthesis: Use as a building block in reactions with bidentate nucleophiles (e.g., aminophenols, hydrazines) to construct various heterocyclic scaffolds. researchgate.net

Catalytic Activation and Modulation of Reactivity (e.g., Lewis Acid Catalysis)

The reactivity of this compound can be significantly enhanced and controlled through catalysis, particularly with Lewis acids. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making the entire conjugated system more susceptible to nucleophilic attack. science.gov

Various Lewis acids can be employed to promote specific transformations:

Aluminum Chloride (AlCl₃): A powerful Lewis acid often used in Friedel-Crafts acylation reactions. scribd.com It can activate the acyl chloride for reaction with aromatic substrates. However, its high reactivity can also lead to undesired side reactions and rearrangements. google.com

Iron(III) Chloride (FeCl₃): A common catalyst for various organic transformations, including Lewis acid-promoted cycloadditions and carbonyl-olefin metathesis. nih.gov It can serve as a milder alternative to AlCl₃.

Alkylaluminum Halides (e.g., EtAlCl₂): These reagents offer a tunable range of Lewis acidity. For example, EtAlCl₂ can act as both a Lewis acid and a scavenger for HCl, which may be generated from adventitious moisture reacting with the acyl chloride, leading to cleaner reactions and higher yields in processes like ene reactions. google.com

Other Lewis Acids: A wide array of other Lewis acids, such as those based on tin (Sn), yttrium (Y), or gallium (Ga), have been used to catalyze reactions on similar α,β-unsaturated carbonyl systems. science.govresearchgate.net These catalysts, especially when paired with chiral ligands, can be used to achieve high levels of stereocontrol in asymmetric synthesis. researchgate.net For example, chiral N,N′-dioxide metal catalysts have been successfully used in tandem isomerization/Michael addition reactions of related substrates. researchgate.net

Table 2: Potential Lewis Acid Catalysts and Their Applications

| Lewis Acid | Potential Application | Rationale/Mechanism |

|---|---|---|

| AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Activation of the acyl chloride for electrophilic aromatic substitution on another aromatic ring. scribd.com |

| EtAlCl₂, Me₂AlCl | Ene Reactions, Michael Additions | Tunable Lewis acidity activates the α,β-unsaturated system while minimizing side reactions. google.com |

| Y(OTf)₃ / Chiral Ligands | Asymmetric Michael Addition | Coordination to the carbonyl group creates a chiral environment, enabling enantioselective nucleophilic attack. researchgate.net |

Applications of 2 Methyl 3 Phenylprop 2 Enoyl Chloride As a Versatile Building Block in Organic Synthesis

Construction of Complex Carbon Frameworks

The unique chemical structure of 2-Methyl-3-phenylprop-2-enoyl chloride, with its electrophilic acyl chloride group and a reactive carbon-carbon double bond, makes it a suitable starting material for building intricate carbon skeletons.

This compound is a key reagent in Friedel-Crafts acylation reactions to produce substituted ketones. researchgate.netchemrevlett.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves reacting the acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring. chemrevlett.com

A significant application of this methodology is in the synthesis of dihydrochalcones. Research has shown that the reaction of 2-alkenoyl chlorides with arenes, catalyzed by Lewis acids, can proceed as a tandem Friedel-Crafts acylation and alkylation. researchgate.netresearchgate.net In this cascade reaction, the acyl chloride first reacts with the aromatic substrate to form a chalcone-like intermediate. This is followed by an intermolecular Friedel-Crafts alkylation where another molecule of the arene adds across the double bond, resulting in the formation of a dihydrochalcone. researchgate.netresearchgate.net Studies on related 2-alkenoyl chlorides indicate that reaction conditions, such as temperature, can influence the product distribution, sometimes yielding 1-indanone (B140024) derivatives as byproducts. researchgate.net The reaction of cinnamoyl chloride, a closely related compound, demonstrates that this process is efficient for producing dihydrochalcones. researchgate.net

Table 1: Tandem Friedel-Crafts Acylation/Alkylation of 2-Alkenoyl Chlorides with Benzene This table is based on data for related 2-alkenoyl chlorides to illustrate the general reaction.

| 2-Alkenoyl Chloride | Temperature | Major Product | Yield (%) | Citation |

|---|---|---|---|---|

| Cinnamoyl chloride | Room Temp | Dihydrochalcone | 95 | researchgate.net |

| 3-Methyl-2-butenoyl chloride | Reflux | 1-Indanone | 50 | researchgate.net |

Macrocycles are large ring structures that are prevalent in many natural products and pharmaceuticals. nih.gov The synthesis of these complex structures often relies on key ring-closing reactions, such as macrolactamization or transition metal-catalyzed cross-coupling. nih.govnih.gov In principle, this compound could serve as a building block in macrocyclization strategies. For instance, it could be used to acylate a long-chain molecule containing a nucleophilic group (like an alcohol or amine) at one end and a reactive group for ring-closing at the other. However, a review of the current scientific literature reveals a lack of specific examples where this compound has been explicitly used for the formation of macrocyclic compounds. Further research is required to explore its potential in this area.

Precursor for Advanced Organic Structures

The reactivity of this compound makes it a suitable precursor for the synthesis of more complex and functionally diverse organic molecules, including natural products and heterocyclic systems.

The total synthesis of complex natural products is a significant area of organic chemistry that drives the development of new synthetic methods. nih.gov These syntheses often involve the assembly of complex carbon skeletons from smaller, functionalized building blocks. While acyl chlorides are common reagents in such synthetic campaigns, there is currently no specific mention in the scientific literature of this compound being utilized as an intermediate in the total synthesis of a complex natural product. Its potential as a starting material in this field remains an area for future investigation.

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are fundamental to medicinal chemistry. nih.gov The α,β-unsaturated acyl chloride moiety of this compound makes it a promising scaffold for generating a variety of heterocyclic systems. The two electrophilic centers—the carbonyl carbon and the β-carbon of the double bond—can react with bifunctional nucleophiles to construct different ring systems.

While direct studies on this compound are limited, extensive research on the closely related synthon, (E)-2-cyano-3-phenyl-2-propenoyl chloride, highlights the potential of this structural class. This related compound reacts with various nitrogen, oxygen, and sulfur-containing nucleophiles to produce a wide array of heterocycles. For example, its reaction with bifunctional nucleophiles can lead to the formation of quinazolinones, pyridopyrimidines, and benzothiazepines. Subsequent cyclization of the initial amide or ester products can yield other heterocyclic systems like benzoxazinones, oxadiazoles, and benzoxazoles. This demonstrates the versatility of the propenoyl chloride backbone as a scaffold for generating diverse heterocyclic libraries.

Table 2: Heterocycles Synthesized from the Related Scaffold (E)-2-Cyano-3-phenyl-2-propenoyl chloride This table illustrates the potential of the α,β-unsaturated acyl chloride scaffold based on a closely related compound.

| Bifunctional Nucleophile | Resulting Heterocycle | Citation |

|---|---|---|

| Anthranilic acid | Benzoxazinone | |

| Benzoylhydrazine | 1,3,4-Oxadiazole | |

| 2-Aminophenol (B121084) | Benzoxazole | |

| 1,2-Diaminobenzene | Benzimidazole |

Polymer Chemistry and Material Science Applications

In polymer chemistry, monomers are often functionalized to create polymers with specific properties. While the acrylate (B77674) or methacrylate (B99206) backbone is common in many polymers, the direct polymerization of highly reactive monomers like acyl chlorides is generally not feasible under standard polymerization conditions. The electrophilic acyl chloride group would likely react with initiators or propagating chains in an uncontrolled manner.

Therefore, this compound would more likely be used as a precursor to synthesize a more stable, polymerizable monomer. For example, it could be reacted with a hydroxy-functionalized monomer to introduce the α-methylcinnamoyl group as a pendant chain, or it could be converted to its corresponding ester or amide for subsequent polymerization. A review of the current literature does not provide specific examples of this compound or its direct derivatives being used in polymer chemistry or material science applications. This remains a potential area for future exploration.

Monomer for Polymerization Reactions (e.g., heat-resistant polyamides, photoresistant coatings)

The bifunctionality of this compound, containing both a polymerizable double bond and a highly reactive acyl chloride group, theoretically allows it to be used as a monomer in different polymerization schemes.

Heat-Resistant Polyamides:

Theoretically, this compound could be utilized in the synthesis of polyamides through polycondensation reactions. The acyl chloride group can react with the amine groups of a diamine monomer to form amide linkages, the characteristic bond in polyamides. The reaction of a diacid chloride with a diamine is a common method for producing polyamides, including several types of nylon. google.com The incorporation of the phenyl group and the methyl-substituted backbone from the this compound monomer could potentially enhance the thermal stability and rigidity of the resulting polyamide due to increased steric hindrance and aromatic content. Semi-aromatic polyamides are known for their high-temperature performance and dimensional stability. However, no specific data on the synthesis or properties of polyamides derived from this particular monomer are available.

Photoresistant Coatings:

Acryloyl chloride and its derivatives are utilized in the formulation of various coatings. The vinyl group in this compound could, in principle, undergo free-radical polymerization, often initiated by UV light (photopolymerization), to form a polymer backbone. This is a common method for curing coatings.

Furthermore, the cinnamoyl moiety (the 3-phenylpropenoyl group) is a well-known photoactive group. Polymers containing pendant cinnamoyl groups, such as polyvinyl cinnamate, can undergo photocrosslinking upon exposure to UV light. This crosslinking is typically a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamoyl groups, which renders the polymer insoluble and makes it useful as a negative photoresist. While this suggests a potential application for polymers derived from this compound in photoresistant coatings, the presence of the α-methyl group would likely influence the photoreactivity, and specific studies on this system are not found in the surveyed literature.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Methyl 3 Phenylprop 2 Enoyl Chloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are paramount for the structural determination of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about a molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 2-Methyl-3-phenylprop-2-enoyl chloride, ¹H and ¹³C NMR spectra would provide definitive information on its structure.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from its parent compound, cinnamoyl chloride, and related structures. researchgate.netchemicalbook.comnih.gov The α-methyl group in the target molecule would introduce a characteristic singlet in the ¹H NMR spectrum and a new quaternary carbon signal in the ¹³C NMR spectrum, distinguishing it from the unsubstituted cinnamoyl chloride. researchgate.net Protons on carbon atoms adjacent to carbonyl groups are typically deshielded and appear near δ 2.0-3.0 ppm in the ¹H NMR spectrum. libretexts.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. Acyl chlorides exhibit a characteristic and strong carbonyl (C=O) stretching absorption at a high frequency. wikipedia.orgreddit.com This high frequency is due to the electron-withdrawing effect of the chlorine atom.

For a conjugated acyl chloride like this compound, this peak is expected in the 1780-1760 cm⁻¹ range. uobabylon.edu.iq Saturated, non-conjugated acyl chlorides absorb at even higher frequencies, typically 1810–1775 cm⁻¹. uobabylon.edu.iq This distinct absorption band makes IR spectroscopy a quick and effective method for confirming the presence of the acyl chloride functional group and for monitoring its conversion during a reaction. wikipedia.org

| Spectroscopic Data for Cinnamoyl Chloride (Parent Compound) | |

| Technique | Characteristic Absorptions / Signals |

| IR (Infrared) | Strong C=O stretch near 1770-1790 cm⁻¹ (conjugated acyl chloride). uobabylon.edu.iq |

| ¹H NMR | Signals for vinylic and aromatic protons, typically in the δ 6.5-8.0 ppm range. researchgate.netchemicalbook.com |

| ¹³C NMR | Carbonyl carbon signal in the deshielded region (δ 160-180 ppm). ucalgary.caspectrabase.com |

| MS (Mass Spec) | Molecular ion peak (M⁺) and a prominent acylium ion fragment (R-CO⁺) from the loss of chlorine. libretexts.org |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak for an acyl chloride containing chlorine will exhibit a characteristic M+2 peak at approximately one-third the intensity of the main M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

A primary fragmentation pathway for acyl chlorides is the α-cleavage of the C-Cl bond, which results in the formation of a stable acylium ion (R-CO⁺). libretexts.org For this compound, this would result in a prominent peak corresponding to the [C₁₀H₉O]⁺ fragment. Fragmentation of derivatives, such as cinnamoyl chromones, often follows predictable pathways, including Retro-Diels-Alder reactions or the loss of small molecules like carbon monoxide. asianpubs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, TLC)

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of the final product and for tracking the progress of a reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. libretexts.org To monitor the conversion of a starting material like 2-methyl-3-phenylpropanoic acid to its acyl chloride and then to a subsequent derivative (e.g., an amide or ester), a three-lane TLC plate is typically used. rochester.edu The lanes are spotted with the starting material, the reaction mixture, and a "co-spot" containing both. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear and intensify. libretexts.org However, due to the high reactivity and potential for hydrolysis on the silica (B1680970) gel plate, acyl chlorides can sometimes revert to the parent carboxylic acid during analysis, which must be considered when interpreting the chromatogram. sciencemadness.org

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation, identification, and quantification of compounds. Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging as they can react with components of the mobile phase or column. nih.govresearchgate.net A common strategy is to derivatize the acyl chloride into a more stable compound, such as an ester or amide, prior to analysis. nih.govresearchgate.netgoogle.comresearchgate.net For instance, reaction with methanol (B129727) would convert the acyl chloride to its corresponding methyl ester, which is more stable and amenable to standard reverse-phase HPLC analysis. researchgate.net The use of a derivatizing agent like 2-nitrophenylhydrazine (B1229437) can produce a derivative with strong UV absorbance, enhancing detection sensitivity. nih.govgoogle.com

Gas Chromatography (GC) GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds. This compound and its derivatives can be analyzed by GC to assess purity. foodb.caspectrabase.com For example, the analysis of related aroma compounds, including aldehydes, has been successfully performed using GC-MS, sometimes involving a derivatization step to improve volatility and chromatographic behavior. researchgate.net GC can also be employed for chiral separations of derivatives, for instance, to resolve enantiomers of amine derivatives on a chiral column.

| Chromatographic Method | Application in the Context of this compound |

| TLC | Rapid, qualitative monitoring of reaction progress by observing the disappearance of starting material and appearance of product. libretexts.orgrochester.eduresearchgate.net |

| HPLC | Quantitative analysis of purity, often after derivatization to a more stable ester or amide to prevent degradation during analysis. nih.govresearchgate.net |

| GC/GC-MS | Purity assessment of the volatile acyl chloride or its derivatives; structural confirmation via mass spectral fragmentation patterns. foodb.caspectrabase.com |

X-ray Crystallography for Solid-State Structure Analysis (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org While obtaining a single crystal of a reactive intermediate like this compound is often impractical, this technique is invaluable for characterizing its stable, crystalline derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Phenylprop 2 Enoyl Chloride

Electronic Structure and Reactivity Predictions (e.g., DFT calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nanobioletters.com For 2-Methyl-3-phenylprop-2-enoyl chloride, DFT calculations can map the electron density distribution, revealing key features that govern its reactivity.

The acyl chloride group, with its highly electronegative oxygen and chlorine atoms, creates a significant dipole moment and renders the carbonyl carbon highly electrophilic. The conjugated system, encompassing the phenyl ring and the α,β-unsaturated carbonyl system, allows for delocalization of electron density. Theoretical calculations can precisely quantify these electronic effects.

Key parameters derived from DFT calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of high positive potential (electrophilic) around the carbonyl carbon, making it a prime target for nucleophilic attack. The phenyl ring and the double bond would exhibit regions of negative potential, susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions within the molecule. It can quantify the charge on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of other parts of the molecule.

Table 1: Illustrative Electronic Properties from DFT for Reactivity Analysis

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher polarizability and greater reactivity. |

| Electrostatic Potential | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. |

| NBO Charges | Quantifies the partial charge on each atom, highlighting reactive centers. |

These computational predictions are invaluable for designing synthetic routes and anticipating the chemical behavior of this compound.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are instrumental in mapping the detailed pathways of chemical reactions. nih.gov They allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a complete picture of the reaction mechanism. For this compound, a primary reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile.

A typical QM study of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the final product are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface. This is the highest energy point along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier, a critical factor in determining the reaction rate.

Intermediate Identification: The calculations can also identify any stable intermediates that may form during the reaction, such as a tetrahedral intermediate in the case of nucleophilic acyl substitution.

For instance, in a reaction with an amine, QM calculations could model the initial nucleophilic attack on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion to form an amide. These calculations can also explore the stereochemical outcome of such reactions. mdpi.com

Conformation Analysis and Stereochemical Implications

The structure of this compound is not rigid. Rotation around single bonds allows it to adopt various conformations, and the presence of a double bond introduces the possibility of stereoisomers.

E/Z Isomerism: The substitution pattern around the carbon-carbon double bond can lead to (E) and (Z) isomers. The PubChem database lists a (Z)-isomer for this compound. nih.gov Computational methods can be used to calculate the relative energies of these isomers to determine which is more stable. The steric hindrance between the phenyl group and the acyl chloride group in the (Z) isomer compared to the (E) isomer would be a key factor in their relative stabilities.

Rotational Isomers (Conformers): Rotation around the single bond connecting the phenyl ring to the double bond and the bond connecting the double bond to the carbonyl group leads to different conformers. Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This allows for the identification of the lowest energy (most stable) conformer and the energy barriers to rotation between different conformers. The planarity of the conjugated system is often a dominant factor in determining the most stable conformation.

Understanding the preferred conformation and the energy landscape of different isomers is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules, such as biological targets.

Molecular Docking and Binding Affinity Studies (for derivatives synthesized using the compound)

While this compound is a reactive building block, its derivatives are often designed for specific biological applications, such as enzyme inhibition. mdpi.com Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or nucleic acid. researchgate.netmdpi.com

If a library of, for example, amide or ester derivatives of this compound were synthesized, molecular docking could be employed to:

Predict Binding Modes: Determine the most likely orientation and conformation of the derivative within the target's binding pocket.

Estimate Binding Affinity: Calculate a docking score, which is an estimation of the binding free energy. A lower (more negative) score generally indicates a stronger predicted binding affinity. semanticscholar.org

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

This information is invaluable for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of the synthesized compounds and guide the design of new, more potent derivatives. For example, docking studies could reveal that a particular substituent on the phenyl ring of a derivative forms a crucial hydrogen bond with an amino acid residue in the active site, explaining its higher inhibitory activity. mdpi.com

Table 2: Hypothetical Molecular Docking Results for a Derivative

| Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Cyclooxygenase-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Derivative B | Cyclooxygenase-2 | -7.2 | Tyr355, Val523 |

| Derivative C | Cyclooxygenase-2 | -9.1 | Arg120, Tyr355, Gln192 |

Such a table would allow for the direct comparison of different derivatives and help prioritize which compounds should be advanced for further experimental testing.

Future Perspectives and Emerging Research Directions in 2 Methyl 3 Phenylprop 2 Enoyl Chloride Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent reactions of acyl chlorides like 2-Methyl-3-phenylprop-2-enoyl chloride are foundational processes in organic chemistry. Future progress hinges on the development of more efficient, selective, and sustainable catalytic systems. Research is moving away from stoichiometric reagents toward catalytic cycles that minimize waste and enhance reaction control.

Key areas of development include:

Advanced Metal Catalysis: While traditional methods for acyl chloride synthesis (e.g., using thionyl chloride or oxalyl chloride) are effective, research is exploring catalytic alternatives. For transformations, transition metal catalysts are central to unlocking new reactivity. For instance, iron-catalyzed cross-coupling reactions, which can be performed in flow chemistry systems, offer a less toxic and more economical alternative to precious metal catalysts for C-C bond formation. noelresearchgroup.com The development of catalysts for reactions such as haloalkynylation, potentially using indium(III) halides, could enable the introduction of both a halogen and an alkyne group in a single, atom-economical step. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for transformations of acyl chlorides. Chiral organocatalysts could enable enantioselective reactions, providing access to stereochemically defined products derived from this compound.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Future research may identify or engineer enzymes capable of mediating the synthesis or transformation of this compound, contributing to greener and more sustainable chemical production.

| Catalyst Type | Potential Application | Key Advantages | Research Direction |

|---|---|---|---|

| Iron-based Catalysts | C(sp2)–C(sp3) Kumada Cross-Coupling | Low cost, low toxicity, effective in flow systems noelresearchgroup.com | Expanding substrate scope for various acyl chloride derivatives. |

| Indium(III) Halides | Haloalkynylation Reactions | High atom economy, cis-addition selectivity, use of iodoacetylenes researchgate.net | Application to α,β-unsaturated systems like this compound. |

| Gold(I) Catalysts | Catalysis of reactions involving alkynes | Unique reactivity pathways, formation of complex intermediates researchgate.net | Exploring reactions between acyl chlorides and gold-activated species. |

| Organocatalysts | Asymmetric Transformations | Metal-free, potential for high enantioselectivity | Design of specific catalysts for nucleophilic acyl substitution on prochiral substrates. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms represents a paradigm shift from traditional batch processing. noelresearchgroup.commdpi.com These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput screening and optimization. noelresearchgroup.commdpi.com this compound is an ideal candidate for incorporation into these modern synthesis workflows.

Automated Synthesis Platforms: Self-driving laboratories (SDLs) are emerging that combine robotics, automated analytical equipment, and artificial intelligence to autonomously plan and execute experiments. chemrxiv.orgresearchgate.net Such platforms can perform tasks from reaction setup and monitoring to product purification and analysis. scripps.edu An automated system could utilize this compound as a building block in a library synthesis campaign, rapidly generating and testing a diverse set of derivatives for applications in materials science or medicinal chemistry. synplechem.com The use of pre-packed capsules containing necessary reagents further simplifies the automation process, making complex synthesis accessible and reproducible. synplechem.com

| Component | Function | Relevance to Acyl Chloride Chemistry |

|---|---|---|

| Robotic Liquid/Solid Handlers | Precise dispensing of reagents and solvents. scripps.edu | Accurate handling of this compound and reaction partners. |

| Continuous Flow Reactors (PFRs) | Provide a controlled environment for chemical reactions. nih.gov | Enhanced safety and control for exothermic reactions; enables superheating to increase reaction rates. nih.gov |

| In-line Analytical Tools (e.g., ReactIR, LC-MS) | Real-time monitoring of reaction progress and product formation. scripps.edu | Allows for rapid optimization of reaction conditions (temperature, flow rate, stoichiometry). |

| Automated Purification Systems (e.g., Prep-LC/SFC) | Isolation and purification of the final product. scripps.edu | Streamlines the workup process, leading to high-purity compounds for subsequent analysis. |

| Orchestration Software (AI/Machine Learning) | Experimental planning, data analysis, and decision-making. chemrxiv.orgsynthiaonline.com | Enables autonomous optimization of reaction yields and discovery of novel process windows. |

Exploration of New Reaction Pathways and Unprecedented Transformations

Beyond established reactions like amide and ester formation, future research will focus on discovering novel transformations of this compound, leveraging its unique electronic and steric properties. The goal is to develop unprecedented reactions that build molecular complexity in innovative ways.

Potential areas for exploration include:

Domino and Cascade Reactions: Designing multi-step reaction sequences where the initial transformation of the acyl chloride triggers subsequent intramolecular or intermolecular events. This could involve an initial nucleophilic attack followed by a cyclization, rearrangement, or cross-coupling reaction, all occurring in a single pot.

Novel C-C Bond Formations: While Friedel-Crafts acylation is a classic reaction, new catalytic methods could enable previously inaccessible C-C bond formations. This might include decarbonylative coupling reactions or the use of the acyl chloride as an electrophilic partner in novel, transition-metal-catalyzed cross-coupling cycles.

Photochemical and Electrochemical Reactions: The use of light or electricity as a reagent can unlock unique reaction pathways that are not accessible through thermal methods. vapourtec.com The α,β-unsaturated system in this compound could be susceptible to photochemical cycloadditions or electrochemically-induced radical reactions, leading to entirely new product classes. Research into the effects of light on organic molecules (photochemistry) is a growing field with applications in flow systems. vapourtec.com

The exploration of these new frontiers will expand the synthetic chemist's toolbox and elevate this compound from a simple building block to a key player in the construction of complex and high-value molecules.

常见问题

Basic: What are the optimal synthetic routes for preparing 2-Methyl-3-phenylprop-2-enoyl chloride with high purity?

Methodological Answer:

The synthesis typically involves the reaction of 2-methyl-3-phenylprop-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Reagent Selection : Thionyl chloride is preferred due to its efficiency in generating acyl chlorides without byproducts like HCl gas (compared to PCl₅).

- Solvent Choice : Use dry dichloromethane or toluene to prevent hydrolysis of the acyl chloride.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

- Monitoring : Reaction progress can be tracked via TLC (Rf ~0.5 in hexane:EtOAc 9:1) or FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹ and appearance of -COCl at ~1800 cm⁻¹).

For structural analogs, allylation or Friedel-Crafts acylation may be employed to introduce substituents .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). The methyl group adjacent to the carbonyl appears as a singlet (δ 2.1–2.3 ppm).

- ¹³C NMR : Carbonyl carbon (C=O) resonates at δ ~170 ppm; α,β-unsaturated carbons appear at δ 120–140 ppm.

- FT-IR : Confirm the presence of -COCl (stretching at ~1800 cm⁻¹) and absence of -OH or -COOH bands.

- Mass Spectrometry : ESI-MS or EI-MS can verify the molecular ion peak (expected m/z ~206 for C₁₀H₉ClO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use acetonitrile/water gradients for separation .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 4°C yields suitable single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. SHELX programs (e.g., SHELXL for refinement) are standard for solving small-molecule structures .

- Key Metrics : Analyze bond lengths (C=O: ~1.18 Å; C-Cl: ~1.74 Å) and dihedral angles between the phenyl and enoyl groups to confirm stereoelectronic effects.

- Hydrogen Bonding : Graph-set analysis (as per Etter’s rules) identifies intermolecular interactions, such as C=O···Cl contacts, which influence crystal packing .

Advanced: How do computational methods aid in predicting reaction pathways for this compound in nucleophilic acyl substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. B3LYP/6-31G(d) is a common functional/basis set for energy profiling.

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reactions in dichloromethane or THF.

- Mechanistic Insights : Compare activation energies for SN1 vs. SN2 pathways. The planar sp²-hybridized carbonyl carbon typically favors a tetrahedral intermediate (SN2-like).

- Side Reactions : Simulate competing hydrolysis or elimination pathways under varying pH and temperature conditions .

Advanced: What strategies mitigate decomposition or side reactions during storage and handling of this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) in sealed, amber vials at –20°C to prevent hydrolysis.

- Handling : Use Schlenk lines for transferring moisture-sensitive reagents.

- Stability Testing : Monitor purity via ¹H NMR or HPLC over time. Degradation products (e.g., carboxylic acid) appear as new peaks at δ ~12 ppm (¹H NMR) or shorter retention times (HPLC).

- Quenching : Neutralize residual acyl chloride with dry methanol or amines post-reaction to avoid exothermic decomposition .

Advanced: How can kinetic studies optimize reaction conditions for this compound in peptide coupling reactions?

Methodological Answer:

- Rate Determination : Use in situ FT-IR or NMR to track acyl chloride consumption. Pseudo-first-order kinetics apply when using excess amine.

- Catalyst Screening : Test DMAP or HOBt as catalysts to enhance coupling efficiency.

- Solvent Optimization : Compare rates in DMF (polar aprotic) vs. THF (less polar). Dielectric constants correlate with reaction acceleration.

- Temperature Control : Arrhenius plots (ln k vs. 1/T) identify optimal temperatures (typically 0–25°C) to balance rate and side reactions .

Advanced: What role does steric hindrance play in the reactivity of this compound with bulky nucleophiles?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize steric bulk around the carbonyl carbon.

- Kinetic Isotope Effects (KIE) : Compare rates of reactions with deuterated vs. protiated nucleophiles to distinguish between steric and electronic effects.

- Competition Experiments : React with a series of amines (e.g., aniline vs. 2,6-dimethylaniline) to quantify steric contributions via Hammett plots.

- X-ray Analysis : Compare crystal structures of acyl chloride adducts with bulky vs. linear nucleophiles to identify geometric distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。